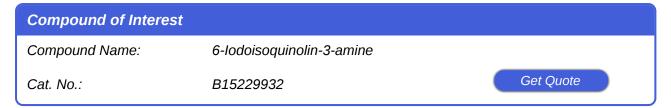




## Spectroscopic Characterization of 6-Iodoisoquinolin-3-amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

6-lodoisoquinolin-3-amine. While direct experimental datasets for this specific molecule are not readily available in public databases, this document compiles expected spectroscopic characteristics based on the known properties of its constituent functional groups—an isoquinoline core, a primary aromatic amine, and an iodine substituent. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

### **Predicted Spectroscopic Data**

The following tables summarize the anticipated quantitative data for **6-lodoisoquinolin-3-amine**. These values are derived from established principles of spectroscopy and data from analogous structures.

### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

(Solvent: DMSO-d<sub>6</sub>)



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
H-1	~9.0 - 9.2	Singlet (s)
H-4	~8.1 - 8.3	Doublet (d)
H-5	~7.8 - 8.0	Doublet (d)
H-7	~7.5 - 7.7	Doublet of Doublets (dd)
H-8	~7.2 - 7.4	Doublet (d)
-NH <sub>2</sub>	~5.0 - 6.0	Broad Singlet (br s)

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

(Solvent: DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1	~150 - 155
C-3	~158 - 162
C-4	~115 - 120
C-4a	~135 - 140
C-5	~130 - 135
C-6	~90 - 95
C-7	~138 - 142
C-8	~125 - 130
C-8a	~128 - 133

**Table 3: Predicted Key IR Absorption Frequencies** 



Functional Group	Vibration Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic Amine	N-H Stretch (asymmetric & symmetric)	3300 - 3500	Medium, Sharp
Aromatic Amine	N-H Bend	1580 - 1650	Medium
Aromatic Ring	C=C Stretch	1450 - 1600	Medium to Strong
Aromatic Ring	C-H Stretch	3000 - 3100	Medium, Sharp
Aromatic Amine	C-N Stretch	1250 - 1340	Strong
Iodo-Aromatic	C-I Stretch	500 - 600	Medium

#### **Table 4: Predicted Mass Spectrometry Data**

(Ionization Mode: Electron Ionization - EI)

Ion	Predicted m/z	Description
[M]+•	270	Molecular Ion
[M-I]+	143	Loss of Iodine radical
[M-HCN]+•	243	Loss of hydrogen cyanide from isoquinoline core

### **Experimental Protocols**

The following sections detail generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as **6-lodoisoquinolin-3-amine**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:



- Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean vial.[1]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[1]
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.
- Acquisition:
  - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
  - Shimming: The magnetic field homogeneity is optimized, either automatically or manually, to enhance spectral resolution.[1]
  - Tuning: The probe is tuned to the specific nucleus being observed (e.g., <sup>1</sup>H or <sup>13</sup>C).[1]
  - Data Collection: Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and initiate the experiment. For <sup>13</sup>C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal surface.



- Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.
- Data Collection: Acquire the IR spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

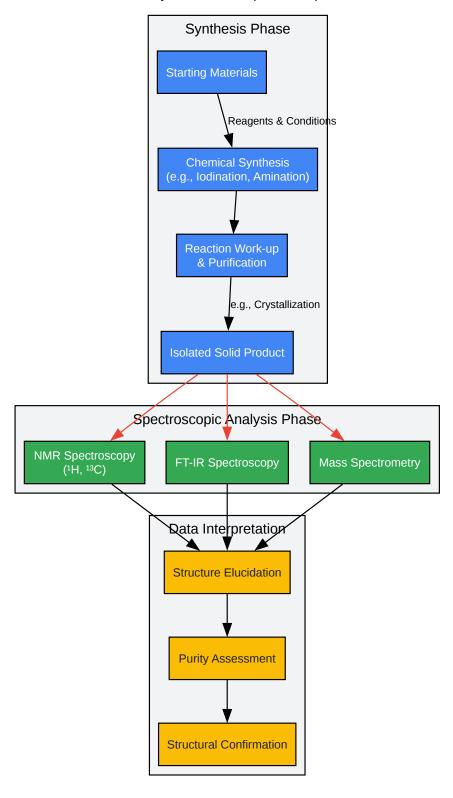
- Sample Introduction: Introduce a small quantity of the volatile sample into the instrument, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization into the gas phase.[2]
- Ionization: In the ion source, the gaseous molecules are bombarded by a beam of highenergy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]+•) and causing fragmentation.[2][3][4]
- Mass Analysis: The resulting ions are accelerated by an electric field and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

#### **Visualized Workflow**

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a target compound like **6-lodoisoquinolin-3-amine**.



#### General Workflow for Synthesis and Spectroscopic Characterization



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Caption: Synthesis and Spectroscopic Analysis Workflow.



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